Tert-butyl [1-(3-hydroxybenzyl)piperidin-3-yl]carbamate
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Overview
Description
Tert-butyl [1-(3-hydroxybenzyl)piperidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [1-(3-hydroxybenzyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 3-hydroxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(3-hydroxybenzyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Tert-butyl [1-(3-hydroxybenzyl)piperidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl [1-(3-hydroxybenzyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxybenzyl moiety can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl [1-(3-aminopyridin-2-yl)piperidin-3-yl]carbamate
- Tert-butyl [1-(3-hydroxyphenyl)piperidin-3-yl]carbamate
- Tert-butyl [1-(3-methoxybenzyl)piperidin-3-yl]carbamate
Uniqueness
Tert-butyl [1-(3-hydroxybenzyl)piperidin-3-yl]carbamate is unique due to the presence of the hydroxybenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[1-[(3-hydroxyphenyl)methyl]piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-7-5-9-19(12-14)11-13-6-4-8-15(20)10-13/h4,6,8,10,14,20H,5,7,9,11-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXISWPOAGRSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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